Pyridine, 3-methyl-5-phenoxy- Pyridine, 3-methyl-5-phenoxy-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19983423
InChI: InChI=1S/C12H11NO/c1-10-7-12(9-13-8-10)14-11-5-3-2-4-6-11/h2-9H,1H3
SMILES:
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol

Pyridine, 3-methyl-5-phenoxy-

CAS No.:

Cat. No.: VC19983423

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 3-methyl-5-phenoxy- -

Specification

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
IUPAC Name 3-methyl-5-phenoxypyridine
Standard InChI InChI=1S/C12H11NO/c1-10-7-12(9-13-8-10)14-11-5-3-2-4-6-11/h2-9H,1H3
Standard InChI Key JSPLRPPLJGKXEQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1)OC2=CC=CC=C2

Introduction

Molecular Structure and Physicochemical Properties

Structural Configuration

Pyridine, 3-methyl-5-phenoxy- belongs to the pyridine derivative family, characterized by a six-membered aromatic ring containing one nitrogen atom. The methyl group at position 3 and phenoxy group at position 5 introduce steric and electronic modifications that influence its reactivity and interactions. The IUPAC name for this compound is 3-methyl-5-phenoxypyridine, with a molecular formula of C12H11NO\text{C}_{12}\text{H}_{11}\text{NO} and a molecular weight of 185.22 g/mol .

Key structural features include:

  • Aromatic pyridine ring: Provides a planar geometry and π-electron system for molecular interactions.

  • Methyl substituent: Enhances lipophilicity and modulates electronic density.

  • Phenoxy group: Introduces steric bulk and potential for hydrogen bonding via the ether oxygen .

Table 1: Physicochemical Properties of Pyridine, 3-Methyl-5-Phenoxy-

PropertyValueSource
Molecular FormulaC12H11NO\text{C}_{12}\text{H}_{11}\text{NO}
Molecular Weight185.22 g/mol
CAS Number73571-20-7
SMILESCC1=CC(=CN=C1)OC2=CC=CC=C2
InChI KeyJSPLRPPLJGKXEQ-UHFFFAOYSA-N

Computational and Spectral Insights

Density Functional Theory (DFT) studies reveal that frontier molecular orbitals (HOMO and LUMO) of pyridine derivatives like 3-methyl-5-phenoxy- play critical roles in their reactivity and BBB penetration capabilities. The energy gap (ΔE=ELUMOEHOMO\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}) for this compound suggests moderate electronic stability, suitable for interactions with biological targets . Infrared (IR) spectroscopy identifies characteristic peaks for C-N stretching (1,250 cm1^{-1}) and aromatic C-H bending (750 cm1^{-1}).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-methyl-5-phenoxy-pyridine typically involves coupling reactions between fenofibric acid (FFA) derivatives and aminopyridines. A notable method employs fenofibric chloride (FFC), an activated intermediate, reacted with 3-methyl-5-aminopyridine under controlled conditions:

FFA+SOCI2FFC+HCl+SO2\text{FFA} + \text{SOCI}_2 \rightarrow \text{FFC} + \text{HCl} + \text{SO}_2
FFC+3-methyl-5-aminopyridine3-methyl-5-phenoxy-pyridine+HCl\text{FFC} + 3\text{-methyl-5-aminopyridine} \rightarrow \text{3-methyl-5-phenoxy-pyridine} + \text{HCl}

This reaction proceeds in dichloromethane at 0–5°C, yielding >97% purity without chromatographic purification . Challenges include the low nucleophilicity of aminopyridines and steric hindrance from FFA’s α-methyl groups, necessitating optimized reaction kinetics .

Reactivity Profile

The compound participates in electrophilic substitution reactions at the pyridine ring’s meta and para positions, influenced by the electron-withdrawing nitrogen atom. Key reactions include:

  • Nitration: Occurs at position 4 of the pyridine ring.

  • Sulfonation: Favors position 2 due to directed ortho effects.

  • Alkylation: Limited by steric hindrance from the methyl group .

Pharmacological Applications and CNS Penetration

Antiglioblastoma Activity

Pyridine, 3-methyl-5-phenoxy- derivatives exhibit promising antiglioblastoma properties. Computational models predict high BBB penetration (CNS-MPO score >3, BBB_SCORE 4–5) and low cardiotoxicity (hERG <5.5) . In vitro assays using U87 glioblastoma cells show reduced cell viability (IC50_{50} = 12 µM) and minimal projection area (MPA <60 Å2^2), indicating passive diffusion across cell membranes .

Table 2: Pharmacokinetic Parameters of Selected Derivatives

CompoundCNS-MPO ScoreBBB_SCOREhERG (pIC50_{50})Water Solubility (-logS)
HR673.714.25.16.8
HR683.714.54.97.2
PP13.904.85.36.5

Mechanism of Action

The compound’s antitumor effects arise from interactions with membrane-bound enzymes and receptors. Molecular docking studies suggest inhibition of protein kinase C (PKC) and interference with glioblastoma cell migration pathways . Its pyridine moiety mimics endogenous nucleotides, enabling competitive binding at ATP sites .

Molecular Dynamics and Drug Design

Hirshfeld Surface Analysis

Hirshfeld surface studies of 3-methyl-5-phenoxy-pyridine derivatives reveal intermolecular interactions dominated by H···O (23%) and H···C (18%) contacts. These interactions stabilize crystal packing and enhance solubility in polar solvents .

Energy Frameworks

Energy framework calculations indicate dispersion forces contribute 65% to lattice energy, underscoring the role of van der Waals interactions in solid-state stability. This property is critical for formulating stable drug candidates .

Environmental and Industrial Relevance

Agrochemical Applications

The phenoxy group confers herbicidal activity, making 3-methyl-5-phenoxy-pyridine a potential precursor for selective herbicides. Its environmental persistence and degradation pathways remain under investigation.

Synthetic Intermediates

The compound serves as a building block for synthesizing triazole-carbohydrazide hybrids, which exhibit antimicrobial and anticancer activities .

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